molecular formula C11H14F2N4 B11733083 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B11733083
M. Wt: 240.25 g/mol
InChI Key: BNFBMLOCCUKFFT-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a complex organic compound featuring a pyrazole ring substituted with a difluoromethyl group and a pyrrole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole and pyrrole intermediates, followed by their coupling through a methylamine linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrrole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the difluoromethyl group to a methyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyrrole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Conditions for substitution reactions often involve the use of halogenating agents and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other materials. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethyl)-1H-pyrazole
  • 1-Methyl-1H-pyrrole
  • Pyrazolopyrimidine

Uniqueness

What sets {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine apart from similar compounds is its dual-ring structure, which combines the properties of both pyrazole and pyrrole rings

Properties

Molecular Formula

C11H14F2N4

Molecular Weight

240.25 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-methylpyrrol-2-yl)methyl]methanamine

InChI

InChI=1S/C11H14F2N4/c1-16-5-2-3-10(16)8-14-7-9-4-6-17(15-9)11(12)13/h2-6,11,14H,7-8H2,1H3

InChI Key

BNFBMLOCCUKFFT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCC2=NN(C=C2)C(F)F

Origin of Product

United States

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